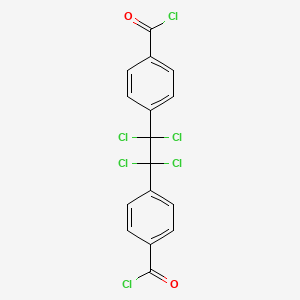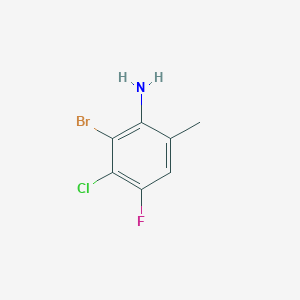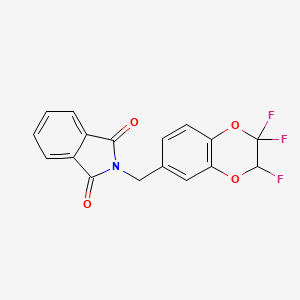
2,3-Dichloro-5-trifluoromethyl-p-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-trifluoromethyl-p-xylene (DCFTX) is a halogenated hydrocarbon compound that has been used in a variety of scientific research applications. DCFTX has been found to exhibit a variety of biochemical and physiological effects and has been studied in detail for its potential to be used in laboratory experiments.
科学的研究の応用
2,3-Dichloro-5-trifluoromethyl-p-xylene has been used in a variety of scientific research applications, including studies on the effects of halogenated hydrocarbons on the environment and on human health. This compound has also been studied as a potential additive to fuel and lubricants, as well as a potential ingredient in pharmaceuticals and cosmetics.
作用機序
2,3-Dichloro-5-trifluoromethyl-p-xylene has been found to act as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). This enzyme is responsible for the metabolism of certain drugs, including nicotine and some anticancer drugs. By inhibiting CYP2A6, this compound has been found to increase the half-life of certain drugs, thus allowing them to remain active in the body for longer periods of time.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, this compound has been found to affect the expression of certain genes, alter the activity of enzymes, and reduce the uptake of certain drugs. It has also been found to have an effect on the metabolism of certain drugs and on the activity of certain hormones.
実験室実験の利点と制限
2,3-Dichloro-5-trifluoromethyl-p-xylene has been found to have a number of advantages and limitations when used in laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is relatively stable in the presence of other chemicals. On the other hand, this compound has been found to be toxic to certain organisms, and its effects on humans are not yet fully understood.
将来の方向性
Given the potential of 2,3-Dichloro-5-trifluoromethyl-p-xylene to be used in laboratory experiments, there are a number of potential future directions for research. These include further studies on the effects of this compound on the environment, on human health, and on the metabolism of certain drugs. Additionally, further research could be conducted on the potential of this compound to be used as an additive to fuel and lubricants, as well as an ingredient in pharmaceuticals and cosmetics. Finally, further research could be conducted on the potential of this compound to be used as a therapeutic agent in the treatment of various diseases.
合成法
2,3-Dichloro-5-trifluoromethyl-p-xylene is a halogenated hydrocarbon compound that is produced via a two-step synthesis process. In the first step, a reaction between trifluoromethylbenzene and 2,3-dichloro-5-bromopyridine is carried out in the presence of a base. In the second step, the reaction product is then oxidized with acetic acid. This two-step process yields a product that is approximately 95% pure this compound.
特性
IUPAC Name |
2,3-dichloro-1,4-dimethyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c1-4-3-6(9(12,13)14)5(2)8(11)7(4)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOYSNKVXQQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)


![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)









![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)